molecular formula C11H20N4 B14878982 4-(3-(Aminomethyl)azetidin-1-yl)-1-methylpiperidine-4-carbonitrile

4-(3-(Aminomethyl)azetidin-1-yl)-1-methylpiperidine-4-carbonitrile

Cat. No.: B14878982
M. Wt: 208.30 g/mol
InChI Key: MMPPRARAQLBZLS-UHFFFAOYSA-N
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Description

4-(3-(Aminomethyl)azetidin-1-yl)-1-methylpiperidine-4-carbonitrile is a heterocyclic compound that contains both azetidine and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then treated with various amines to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Aminomethyl)azetidin-1-yl)-1-methylpiperidine-4-carbonitrile can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine or piperidine rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted azetidine or piperidine derivatives.

Mechanism of Action

The mechanism of action of 4-(3-(Aminomethyl)azetidin-1-yl)-1-methylpiperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine and piperidine rings provide a unique structural framework that can bind to active sites of enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(Aminomethyl)azetidin-1-yl)-1-methylpiperidine-4-carbonitrile is unique due to the presence of both azetidine and piperidine rings, which provide a distinct structural and functional profile. This dual-ring system allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H20N4

Molecular Weight

208.30 g/mol

IUPAC Name

4-[3-(aminomethyl)azetidin-1-yl]-1-methylpiperidine-4-carbonitrile

InChI

InChI=1S/C11H20N4/c1-14-4-2-11(9-13,3-5-14)15-7-10(6-12)8-15/h10H,2-8,12H2,1H3

InChI Key

MMPPRARAQLBZLS-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(C#N)N2CC(C2)CN

Origin of Product

United States

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